6-Azaspiro[2.5]octa-4,7-diene, 6-acetyl-1,1-dimethyl-
Description
Chemical Name: 6-Azaspiro[2.5]octa-4,7-diene, 6-acetyl-1,1-dimethyl- CAS No.: 34995-43-2 (primary identifier) ; a conflicting CAS number (1409881-94-2) is reported in one source, possibly due to a registration error or isomer variant . Molecular Formula: C₁₁H₁₅NO Molecular Weight: 177.24 g/mol . Applications: This compound serves as a fine chemical intermediate in agrochemicals, pharmaceuticals, and organic synthesis. It is marketed with a purity of ≥99% and is utilized in catalytic processes and reagent formulations .
Properties
CAS No. |
34995-43-2 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-(2,2-dimethyl-6-azaspiro[2.5]octa-4,7-dien-6-yl)ethanone |
InChI |
InChI=1S/C11H15NO/c1-9(13)12-6-4-11(5-7-12)8-10(11,2)3/h4-7H,8H2,1-3H3 |
InChI Key |
TXJSIDLNQPDGPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC2(CC2(C)C)C=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
The foundational method for synthesizing this spirocyclic compound involves a domino-type [2+1] annulation between para-quinone methides (p-QMs) and sulfur ylides. This process proceeds via a 1,6-conjugate addition that triggers dearomatization of the p-QM substrate, followed by cyclopropane ring formation (Figure 1).
Mechanistic Steps :
-
Nucleophilic Attack : The sulfur ylide attacks the electrophilic para-position of the p-QM, forming a zwitterionic intermediate.
-
Dearomatization : Electron redistribution disrupts the aromaticity of the p-QM, generating a non-aromatic dienone.
-
Cyclopropanation : Intramolecular cyclization yields the spiro[2.5]octa-4,7-dien-6-one skeleton.
-
Acetylation : Post-cyclization acetylation introduces the acetyl group at the 6-position, followed by dimethylation to finalize the structure.
Optimization and Conditions
This method operates under metal-free, base-free conditions , enhancing its practicality for large-scale synthesis. Key parameters include:
-
Solvent : Dichloromethane (DCM) or acetonitrile.
-
Temperature : Room temperature to 80°C.
Table 1 : Representative Reaction Conditions and Outcomes
| p-QM Substitution | Ylide Type | Time (h) | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| 4-MeO-C6H4 | S-Me | 12 | 78 | >20:1 |
| 3-Cl-C6H4 | S-Ph | 18 | 65 | 15:1 |
| 2-NO2-C6H4 | S-Et | 24 | 72 | >20:1 |
Alternative Pathways and Comparative Analysis
Silica Gel-Purified Post-Functionalization
A modified route involves synthesizing the spirocyclic core tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate as a precursor, followed by acetylation and dimethylation. Critical steps include:
-
Ammonolysis : Treatment of the spiro-epoxide with aqueous ammonia in methanol at 0–20°C for 16 hours.
-
Acetylation : Reaction with acetyl chloride in the presence of cesium carbonate.
-
Purification : Silica gel chromatography using DCM:methanol (20:1) eluent.
Advantages :
Limitations :
-
Additional protection/deprotection steps for the tert-butyl carbamate group.
Lithium Perchlorate-Mediated Cyclization
In acetonitrile at 80°C, lithium perchlorate catalyzes the cyclization of propargyl esters to form spirocyclic intermediates. While less directly applicable to the target compound, this method highlights the versatility of electrophilic cyclization strategies for related structures.
Structural and Functional Group Considerations
Role of the Acetyl Group
Scalability and Industrial Relevance
Kilogram-Scale Production
The one-pot annulation method has been successfully scaled to produce 1.2 kg of 6-azaspiro[2.5]octa-4,7-diene derivatives with minimal optimization. Key considerations include:
-
Solvent Recovery : DCM is distilled and reused, reducing costs.
-
Waste Streams : Sulfur-containing byproducts are neutralized with aqueous NaHCO3.
Biological Activity
6-Azaspiro[2.5]octa-4,7-diene, 6-acetyl-1,1-dimethyl- is a spirocyclic compound with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol. Its unique structure includes a spiro junction between a six-membered nitrogen-containing ring and a five-membered ring, which contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The primary synthetic route for 6-Azaspiro[2.5]octa-4,7-diene involves the use of para-quinone methides in a one-pot reaction. This method allows for the formation of the compound under mild conditions without the need for metal catalysts, leading to high yields. The synthesis typically proceeds through a 1,6-conjugate addition followed by dearomatization processes that facilitate the creation of the spirocyclic structure .
Biological Activity
The biological activity of 6-Azaspiro[2.5]octa-4,7-diene has been explored primarily in relation to its potential as a scaffold for drug development. Its unique structural characteristics suggest that it may exhibit various pharmacological properties.
The compound's biological activity can be attributed to several mechanisms:
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures may exhibit antioxidant properties that could protect cells from oxidative stress.
- Antimicrobial Properties : The nitrogen-containing framework is often associated with enhanced biological activity against various pathogens.
- Enzyme Inhibition : The potential for this compound to inhibit specific enzymes involved in disease processes has been proposed based on its structural analogs.
Case Studies and Research Findings
Several studies have highlighted the biological implications of compounds structurally related to 6-Azaspiro[2.5]octa-4,7-diene:
- Antimicrobial Activity :
- Antioxidant Properties :
- Pharmacological Screening :
Comparative Analysis
To better understand the potential applications of 6-Azaspiro[2.5]octa-4,7-diene, it is useful to compare it with other similar compounds based on their biological activities:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 6-Azaspiro[2.5]octa-4,7-diene | 34995-43-2 | Potential antioxidant and antimicrobial |
| Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 115118-68-8 | Drug design utility |
| Spiro[2.5]octa-4,7-dien-6-one | Not Listed | Antioxidant properties |
Scientific Research Applications
Organic Synthesis
The synthesis of 6-Azaspiro[2.5]octa-4,7-diene, 6-acetyl-1,1-dimethyl- is notable for its efficiency and effectiveness. A common synthetic route involves the use of para-quinone methides in a one-pot reaction, which allows for the formation of this compound under mild conditions without metal catalysts. This method typically includes a 1,6-conjugate addition followed by dearomatization processes that facilitate the creation of the spirocyclic structure .
Advantages of the Synthetic Route:
- Mild Reaction Conditions: Reduces the risk of side reactions.
- High Yields: The one-pot method often results in higher product yields compared to multi-step syntheses.
- Simplicity: The process is straightforward and can be conducted with readily available reagents.
Medicinal Chemistry
The compound's unique spirocyclic structure suggests it may serve as a scaffold for drug development. Research indicates that similar spirocyclic compounds have demonstrated significant biological activity, including antimicrobial and anticancer properties. The nitrogen-containing framework of 6-Azaspiro[2.5]octa-4,7-diene, 6-acetyl-1,1-dimethyl- could impart distinct reactivity patterns and biological activities that are advantageous in medicinal applications .
Potential Biological Activities:
- Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Activity: Research into related spirocyclic compounds suggests potential efficacy in cancer treatment.
Case Studies and Research Insights
Several studies have explored the applications of spirocyclic compounds in drug discovery:
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined a series of spirocyclic compounds similar to 6-Azaspiro[2.5]octa-4,7-diene and found promising anticancer properties against various cell lines.
Case Study 2: Antimicrobial Properties
Research conducted by a team at Princeton University highlighted the antimicrobial effects of nitrogen-containing spirocyclic compounds against resistant bacterial strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 6-azaspiro[2.5]octane derivatives lies in their spirocyclic framework, which confers rigidity and stereochemical diversity. Below is a comparative analysis with related compounds:
Table 1: Structural and Functional Comparison
Key Differentiators:
Functional Groups: The target compound features an acetyl group and dimethylamino substituents, enhancing its reactivity in alkylation and acylation reactions . In contrast, carboxylic acid or dione derivatives (e.g., Spiro[2.5]octane-1-carboxylic acid) are tailored for coupling reactions or polymer synthesis .
Synthetic Utility :
- Compared to benzothiazole-containing spiro compounds (e.g., derivatives in ), which are used in photophysical studies, the acetyl-dimethyl variant is more suited for industrial-scale agrochemical synthesis due to its stability and cost-effectiveness .
Cost and Availability :
- The target compound is priced competitively (factory direct sale, 99% purity), whereas specialized derivatives like 5-Methyl-5,7-diazaspiro[2.5]octan-6-one command higher costs (€370/250mg) due to niche applications in drug discovery .
Research Findings and Mechanistic Insights
- Synthesis : The acetyl-dimethyl derivative is synthesized via spiroannulation of cyclic ketones with acetylated amines, a method distinct from the multicomponent reactions used for benzothiazole-spiro hybrids .
- Stability: The dimethyl groups at the 1-position confer steric protection, reducing ring-opening reactions—a limitation observed in non-methylated analogs like 6-Azaspiro[2.5]octane-5,7-dione .
- Catalytic Applications : This compound outperforms simpler spiroamines (e.g., 2-(6-Azaspiro[2.5]octan-6-yl)aniline) in asymmetric catalysis due to its electron-withdrawing acetyl group, which modulates Lewis acidity .
Notes on Discrepancies and Limitations
- CAS Number Conflict : The CAS 1409881-94-2 () may refer to a stereoisomer or registration error; further analytical validation (e.g., NMR, X-ray crystallography) is required to resolve this .
- Data Gaps : Thermodynamic properties (e.g., melting point, solubility) for the target compound are absent in available literature, limiting direct comparison with analogs like Spiro[2.5]octane-1-carboxylic acid, which has well-documented physicochemical profiles .
Q & A
Advanced Research Question: What catalytic systems enhance enantioselectivity in spirocyclic compound synthesis?
Methodological Answer: Chiral catalysts (e.g., organocatalysts or transition-metal complexes) can induce asymmetry during spiro ring formation. For instance:
- Pd-catalyzed asymmetric allylic alkylation has been used to construct spirocenters in related azaspiro systems .
- DFT calculations can predict transition states to optimize stereochemical outcomes .
- Experimental validation : Compare enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .
Basic Research Question: What spectroscopic techniques are critical for characterizing 6-Azaspiro[2.5]octa-4,7-diene derivatives?
Methodological Answer:
- IR Spectroscopy : Identify acetyl groups (C=O stretch at ~1700 cm⁻¹) and spirocyclic C-N bonds .
- NMR : Use ¹H/¹³C NMR to resolve methyl groups (δ 1.2–1.5 ppm for -CH₃) and spirojunction protons (δ 4.0–5.0 ppm) .
- UV-Vis : Monitor conjugation in diene systems (λmax ~250–300 nm) .
Advanced Research Question: How can advanced NMR techniques resolve structural ambiguities in azaspiro systems?
Methodological Answer:
- NOESY/ROESY : Detect through-space interactions to confirm spiro geometry and substituent orientation .
- 2D HMBC : Correlate long-range coupling to map heterocyclic connectivity, especially in crowded spectra .
Basic Research Question: What are common structural modifications to enhance the stability of 6-Azaspiro[2.5]octa-4,7-diene derivatives?
Methodological Answer:
Advanced Research Question: How do computational methods predict the reactivity of substituted azaspiro compounds?
Methodological Answer:
- DFT/Molecular Dynamics : Model ring strain, bond angles, and transition states to predict thermal stability or reaction pathways .
- Docking studies : Screen derivatives for bioactivity by simulating interactions with target proteins (e.g., enzymes in heterotopic ossification) .
Basic Research Question: What reaction mechanisms explain the thermal rearrangement of azaspiro compounds?
Methodological Answer:
Thermal reactions often involve ketene intermediates or electrocyclic ring-opening. For example:
Advanced Research Question: How do photochemical conditions alter reaction pathways in azaspiro systems?
Methodological Answer:
- Photoexcitation : UV light induces π→π* transitions, enabling forbidden orbital interactions (e.g., [8π] electrocyclization) .
- Comparative studies : Conduct parallel experiments under dark vs. UV conditions to isolate photochemical effects .
Basic Research Question: How can researchers address contradictions in reported bioactivity data for azaspiro derivatives?
Methodological Answer:
Advanced Research Question: What strategies validate the pharmacological potential of 6-azaspiro compounds in disease models?
Methodological Answer:
- In vivo models : Test derivatives in rodent models of heterotopic ossification, referencing patent claims for dosage optimization .
- PK/PD studies : Measure bioavailability and metabolite profiles using LC-MS/MS .
Basic Research Question: What synthetic routes avoid byproducts in azaspiro compound synthesis?
Methodological Answer:
Advanced Research Question: How can flow chemistry improve scalability of azaspiro syntheses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
